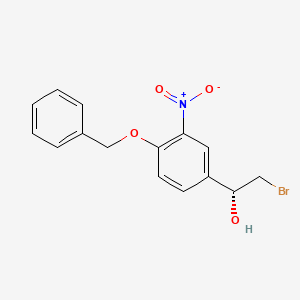

(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol

概述

描述

®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is a chiral compound with the molecular formula C15H14BrNO4 and a molecular weight of 352.18 g/mol . This compound is notable for its use in the synthesis of enantio- and diastereomerically pure formoterol, a bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol typically involves the enantioselective reduction of 4-benzyloxy-3-nitrophenyl-α-bromoacetophenone. This process uses a borane complex with polymer-bonded ®-diphenylpyrrolidinemethanol as the catalyst and sodium borohydride/trimethylsilyl chloride as the reductant . The reaction yields the desired product with high enantiomeric excess and yield .

Industrial Production Methods: In an industrial setting, the synthesis of ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol can be scaled up using similar reaction conditions. The use of polymer-bonded catalysts and sodium borohydride/trimethylsilyl chloride ensures high efficiency and safety, minimizing the toxicity associated with the reaction .

化学反应分析

Types of Reactions: ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with nucleophiles such as hydroxide ions or amines under basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydroxide, amines.

Major Products:

Reduction: ®-1-(4-Benzyloxy-3-aminophenyl)-2-bromoethanol.

Substitution: ®-1-(4-Benzyloxy-3-nitrophenyl)-2-hydroxyethanol or ®-1-(4-Benzyloxy-3-nitrophenyl)-2-aminoethanol.

科学研究应用

Pharmaceutical Synthesis

One of the primary applications of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is in the synthesis of (R,R)-Formoterol , a long-acting beta-agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound serves as a crucial intermediate in the synthetic pathway to Formoterol, facilitating the formation of chiral centers necessary for the biological activity of the final product .

Synthetic Pathway Overview

The synthesis of this compound typically involves several steps:

- Starting Material : The compound can be synthesized from simpler precursors through various organic reactions.

- Key Reactions : The transformation processes often include bromination, reduction, and coupling reactions that yield optically pure intermediates suitable for further derivatization into Formoterol .

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its potential pharmacological properties. Its molecular structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug discovery programs.

Pharmacological Insights

- Enzyme Inhibition : The compound has been noted to inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, and CYP2D6), which are crucial for drug metabolism. This characteristic can influence the pharmacokinetics of drugs when used as part of a combination therapy .

- Bioavailability : Studies indicate that the compound has good bioavailability and skin permeation properties, which are advantageous for topical formulations or systemic delivery methods .

Case Study 1: Synthesis Improvement

A recent study highlighted an improved method for synthesizing this compound that enhances yield and purity. This method utilizes optimized reaction conditions to minimize by-products and improve overall efficiency in producing high-quality intermediates for pharmaceutical applications .

Case Study 2: Application in Drug Formulation

Research has shown that formulations containing this compound exhibit enhanced therapeutic effects when combined with other bronchodilators. This combination therapy approach leverages its properties to achieve better control of bronchoconstriction in patients with respiratory diseases .

作用机制

The mechanism of action of ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is primarily related to its role as an intermediate in the synthesis of formoterol. Formoterol acts on beta-2 adrenergic receptors in the lungs, leading to bronchodilation and relief from asthma symptoms . The molecular targets and pathways involved include the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, and subsequent relaxation of bronchial smooth muscle .

相似化合物的比较

- ®-1-(4-Benzyloxy-3-nitrophenyl)-2-hydroxyethanol

- ®-1-(4-Benzyloxy-3-aminophenyl)-2-bromoethanol

- ®-1-(4-Benzyloxy-3-nitrophenyl)-2-aminoethanol

Uniqueness: ®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is unique due to its specific chiral configuration and its role as a precursor in the synthesis of formoterol. Its ability to undergo various chemical transformations while maintaining high enantiomeric purity makes it a valuable compound in pharmaceutical research .

生物活性

(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to several pharmacologically active agents, including bronchodilators and anti-inflammatory drugs. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : CHBrNO

- Molecular Weight : 350.16 g/mol

- CAS Number : 43229-01-2

The biological activity of this compound is primarily linked to its interactions with β-adrenergic receptors. Compounds with similar structures have been shown to act as selective β-adrenergic agonists, which promote bronchodilation and have anti-inflammatory effects. The presence of the nitrophenyl and benzyloxy groups in this compound may enhance its receptor affinity and selectivity, contributing to its pharmacological profile.

Biological Activity Data

Recent studies have highlighted various aspects of the biological activity of this compound, including toxicity profiles and efficacy in specific assays.

Case Studies

-

Synthesis and Characterization :

A study demonstrated an efficient enantioselective synthesis of this compound using lipases, which could enhance the yield and purity of the desired enantiomer. This method highlights the importance of chirality in determining the biological activity of such compounds . -

Pharmacological Evaluation :

In vitro studies have indicated that compounds structurally similar to this compound exhibit significant β agonistic activity, leading to increased airway relaxation in bronchial tissues. Such findings suggest that this compound may be a candidate for further development as a bronchodilator .

Safety Profile

The safety profile of this compound indicates potential risks associated with acute exposure. The compound has been classified as harmful if ingested and may cause skin irritation upon contact . Further toxicological studies are necessary to establish comprehensive safety data.

属性

IUPAC Name |

(1R)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGAJOFIQLBIIM-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H](CBr)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447018 | |

| Record name | (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188690-82-6 | |

| Record name | (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol in pharmaceutical synthesis?

A1: this compound serves as a crucial intermediate in the synthesis of (R,R)-formoterol [, ]. (R,R)-formoterol is a highly potent and selective β₂-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Therefore, the development of efficient and enantioselective synthesis routes for this intermediate is crucial for the production of this important drug.

Q2: How does the choice of reductant impact the synthesis of this compound?

A2: The research highlights the use of two different reductants: NaBH4/ Me3SiCl and BH3 complex with polymer-bonded (R)-diphenylpyrrolidinemethanol []. Using NaBH4/ Me3SiCl offers advantages in terms of reduced toxicity and improved safety compared to traditional reducing agents []. This is particularly important for large-scale production and environmental considerations.

Q3: What are the advantages of enzymatic resolution in the synthesis of this compound?

A3: Enzymatic resolution, as described in one of the papers [], offers a way to obtain this compound enantioselectively. This method utilizes enzymes to selectively react with one enantiomer of a racemic mixture, leaving the desired enantiomer behind. This approach can be advantageous due to its high selectivity and mild reaction conditions, making it a valuable tool in chiral synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。